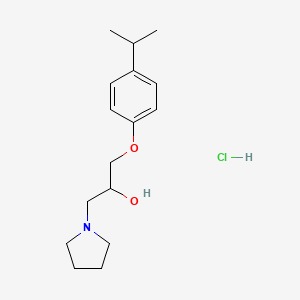![molecular formula C20H18ClNO3S B5146114 butyl 4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate CAS No. 6251-27-0](/img/structure/B5146114.png)
butyl 4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate is a chemical compound that belongs to the class of benzothiophene derivatives. It is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of butyl 4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate involves the inhibition of key enzymes and proteins that are essential for the survival and growth of cancer cells, fungi, and bacteria. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes and inhibiting their metabolic pathways.
Advantages and Limitations for Lab Experiments
The advantages of using butyl 4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate in lab experiments include its high purity, stability, and ease of synthesis. The compound can be easily synthesized in large quantities and can be stored for extended periods without degradation. However, the limitations of using the compound in lab experiments include its potential toxicity and limited solubility in water.
Future Directions
There are several future directions for the research on butyl 4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate. These include the development of new synthetic methods for the compound, the investigation of its potential applications in other fields of medicine, and the optimization of its pharmacokinetic properties. Further research is also needed to elucidate the compound's mechanism of action and to identify potential drug targets for its use in the treatment of cancer, fungal infections, and bacterial infections.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. The compound has been found to possess anticancer, antifungal, and antibacterial activities and has been shown to inhibit the growth of cancer cells, fungi, and bacteria. Further research is needed to fully understand the compound's mechanism of action and to identify potential drug targets for its use in the treatment of various diseases.
Synthesis Methods
The synthesis of butyl 4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate involves the reaction of 3-chlorobenzoic acid with 2-aminobenzothiophene in the presence of butyl chloroformate. The reaction is carried out in a solvent system of dichloromethane and triethylamine. The product is obtained in good yield and high purity through the process of recrystallization.
Scientific Research Applications
Butyl 4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess anticancer, antifungal, and antibacterial activities. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to be effective against various fungal and bacterial strains.
properties
IUPAC Name |
butyl 4-[(3-chloro-1-benzothiophene-2-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3S/c1-2-3-12-25-20(24)13-8-10-14(11-9-13)22-19(23)18-17(21)15-6-4-5-7-16(15)26-18/h4-11H,2-3,12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIUPJCFOHHEGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367564 |
Source


|
| Record name | STK092846 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6251-27-0 |
Source


|
| Record name | STK092846 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(2-chloro-4,6-dimethylphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5146031.png)



![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5146062.png)
![N-(2-chlorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5146068.png)

![6,8-dichloro-3-{[(3-chloro-4-fluorophenyl)amino]methyl}-4H-chromen-4-one](/img/structure/B5146083.png)

![5-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-heptylpentanamide](/img/structure/B5146109.png)

![8-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5146123.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5146124.png)
